molecular formula C22H28N2O3 B2654719 N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 954244-10-1

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2654719
CAS RN: 954244-10-1
M. Wt: 368.477
InChI Key: CSIRXAKNJDPNRW-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as BMA-155, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has been synthesized using a specific method.

Scientific Research Applications

Activators of Hypoxia-Inducible Factor 1 Pathways

This compound and its derivatives have been studied for their role as activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . The compound induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Inhibitory Bioactivity in HepG2 Cells

Preliminary in vitro studies indicated that this compound shows significant inhibitory bioactivity in HepG2 cells . It has been found to have IC 50 values of 0.12 and 0.13 μM, respectively .

Role in Tumor Cell Apoptosis

The compound has been found to upregulate the expression of cleaved caspase-3, promoting tumor cell apoptosis . This is particularly relevant in the context of cancer research.

Potential Antioxidant Properties

Some derivatives of the compound have shown potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay . These antioxidant values were either comparable or more potent than the comparator molecules (ascorbic acid, resveratrol, and trolox) .

Potential Cholinergic Properties

The compound and its derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes . This makes them potential candidates for developing treatments for diseases like Alzheimer’s, where cholinergic signaling is impaired.

Crystallographic Studies

The compound has been used in crystallographic studies . It crystallizes with four crystallographically unique molecules in the asymmetric unit .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-9-5-6-10-21(20)27-17-22(25)23-15-18-11-13-24(14-12-18)16-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIRXAKNJDPNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide

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